Benzo[c]phenanthrene-d5
Description
Properties
IUPAC Name |
1,2,3,4,5-pentadeuteriobenzo[c]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-12H/i1D,3D,5D,7D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHORSUHVUKBD-KRQPPVTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C3=CC=CC=C3C=C2)C4=C(C(=C(C(=C14)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process involves exposing Benzo[c]phenanthrene to D₂ gas under high pressure (5–10 atm) in the presence of palladium (Pd) or platinum (Pt) catalysts at 80–120°C. The catalyst facilitates H/D exchange at specific positions, typically the 1, 2, 3, 4, and 5 carbons of the phenanthrene backbone.
Key Parameters:
Industrial-Scale Production
Industrial protocols employ continuous-flow reactors to optimize deuteration efficiency. High-pressure reactors (20–50 L) with automated temperature control ensure consistent D₂ saturation. Post-reaction purification involves recrystallization from deuterated ethanol or chromatography on silica gel.
Table 1: Catalytic Hydrogenation Performance
| Catalyst | Temperature (°C) | Pressure (atm) | Deuteration (%) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 100 | 8 | 98 | 85 |
| PtO₂ | 120 | 10 | 95 | 78 |
| Rh/C | 80 | 6 | 92 | 70 |
Cyclization of Deuterated Stilbenes
Cyclization of deuterated stilbenes offers a stepwise route to this compound, enabling precise control over deuterium placement.
Synthesis of Deuterated Stilbenes
Stilbene precursors are deuterated via exchange reactions. For example:
Cyclization and Oxidation
Deuterated stilbenes undergo photocyclization in the presence of iodine (I₂) or Lewis acids (e.g., AlCl₃) to form the phenanthrene skeleton. Subsequent oxidation with CrO₃ yields this compound.
Table 2: Cyclization Efficiency
| Stilbene Derivative | Cyclization Agent | Yield (%) | Deuteration Retention (%) |
|---|---|---|---|
| Stilbene-d₁₀ | I₂ (0.5 eq) | 65 | 98 |
| Stilbene-d₅ | AlCl₃ (1 eq) | 72 | 95 |
Rhodium-Catalyzed Transfer Deuteration
A patented method (WO2017045648A1) utilizes rhodium complexes to transfer deuterium from deuterated alcohols (e.g., CD₃OD) to Benzo[c]phenanthrene.
Reaction Design
Advantages
-
Selectivity : Targets benzylic and aromatic positions.
-
Mild Conditions : 60°C, ambient pressure.
Copper-Catalyzed Transfer Hydrodeuteration
Emerging techniques employ copper catalysts to install deuterium selectively. This method uses deuterated pinacolborane (DBpin) or D₂O as deuterium sources.
Protocol
Table 3: Copper-Catalyzed Performance
| Deuterium Source | Catalyst Loading (%) | Deuteration (%) |
|---|---|---|
| DBpin | 5 | 90 |
| D₂O | 10 | 85 |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
Benzo[c]phenanthrene-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzo[c]phenanthrene-d5 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules, particularly DNA.
Medicine: Investigated for its potential carcinogenic properties and its role in the study of cancer mechanisms.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of benzo[c]phenanthrene-d5 involves its interaction with biological macromolecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include adenine residues in DNA, and the pathways involved include the activation of DNA repair mechanisms and apoptosis .
Comparison with Similar Compounds
Structural Features
| Compound | Structural Characteristics | Key Substitutions/Metabolites |
|---|---|---|
| Benzo[c]phenanthrene-d5 | Four fused aromatic rings with five deuteriums | Deuterium labeling for isotopic tracing |
| Benzo[c]phenanthrene | Non-deuterated parent compound | Bay-region diol-epoxides (e.g., BcPDE) |
| Benzo[a]pyrene (B[a]P) | Five fused rings with a bay-region | Bay-region diol-epoxides (e.g., B[a]PDE) |
| Benzo[a]anthracene (B[a]A) | Four fused rings with a bay-region | Bay-region diol-epoxides (e.g., B[a]ADE) |
| Benzo[g]chrysene | Five fused rings with a fjord-region | Fjord-region diol-epoxides |
Key Notes:
- Bay-region vs. fjord-region: The spatial arrangement of diol-epoxide metabolites in the bay or fjord regions significantly impacts carcinogenicity. Fjord-region diol-epoxides (e.g., BcPDE) exhibit higher steric hindrance and DNA-binding capacity than bay-region counterparts .
- Deuterium labeling: this compound serves as a non-reactive isotopic tracer, reducing metabolic interference in pharmacokinetic studies .
Tumorigenic Potential of Diol-Epoxides
Key Findings :
Biological Activity
Benzo[c]phenanthrene-d5 (B[c]Ph-d5) is a deuterated polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activity, particularly in relation to DNA interaction and potential carcinogenic properties. This article provides a comprehensive overview of the biological activity of B[c]Ph-d5, including its mechanisms of action, biochemical interactions, and relevant research findings.
1. Chemical Structure and Properties
This compound is characterized by its five-ring structure, which allows it to interact with biological macromolecules. The presence of deuterium atoms enhances its utility in mass spectrometry, facilitating precise quantification and differentiation from non-deuterated analogs.
2.1 Target of Action
B[c]Ph-d5 primarily targets DNA, where it undergoes metabolic activation to form reactive derivatives. These derivatives can covalently bind to DNA, leading to modifications that may initiate carcinogenic processes .
2.2 Mode of Action
The compound preferentially modifies adenine residues in DNA. Studies have shown that the DNA mismatch repair system is activated in cells treated with B[c]Ph-d5, promoting apoptosis as a cellular response to the induced DNA damage .
3.1 Cellular Effects
In vitro studies have demonstrated that B[c]Ph-d5 can induce significant cellular effects, including:
- Apoptosis : Triggered by the activation of the DNA mismatch repair system.
- DNA Binding : The formation of covalent adducts with deoxyadenosine residues has been observed, indicating a strong interaction with DNA .
3.2 Chemical Reactions
B[c]Ph-d5 undergoes various chemical reactions that affect its biological activity:
- Oxidation : Produces quinones and other oxygenated derivatives.
- Reduction : Can yield dihydro or tetrahydro derivatives.
- Substitution : Electrophilic substitution can introduce functional groups into the aromatic rings.
4.1 Case Studies
Several studies have investigated the biological effects of B[c]Ph-d5:
- A study on human mammary carcinoma cells (MCF-7) found that B[c]Ph-d5 is activated to form DNA-binding diol epoxides, leading to significant DNA damage .
- Research indicated that different stereoisomers of B[c]Ph exhibit varying levels of tumor initiation activity based on their unique interactions with DNA .
4.2 Comparative Analysis
When compared to other PAHs such as benzo[a]pyrene (BaP), B[c]Ph-d5 shows distinct biological activities due to its specific structural characteristics and metabolic pathways:
| Compound | Structure Complexity | Carcinogenic Potential | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Moderate | DNA adduct formation |
| Benzo[a]pyrene | High | High | Diol epoxide formation |
| Chrysene | Low | Low | Limited DNA interaction |
5. Applications in Research
B[c]Ph-d5 serves multiple purposes in scientific research:
- Standard in Mass Spectrometry : Utilized for quantifying PAHs due to its unique isotopic signature.
- Biological Studies : Investigated for its interactions with macromolecules and potential role in cancer mechanisms.
- Material Development : Explored for applications in creating materials with specific optical and electronic properties .
Q & A
Q. What are the key physical and spectroscopic properties of Benzo[c]phenanthrene-d5 relevant to its use in analytical chemistry?
Q. How is this compound synthesized, and what are the critical parameters in its preparation?
Synthesis typically involves deuterium labeling via Friedel-Crafts alkylation or catalytic deuteration. Critical parameters include:
- Catalyst Selection : Aluminum chloride (AlCl₃) for alkylation reactions to introduce the isopropyl substituent .
- Deuteration Efficiency : Ensuring >98 atom% deuterium incorporation to minimize isotopic interference in mass spectrometry .
- Purification : Column chromatography or recrystallization from alcohol to achieve ≥95% purity .
Advanced Research Questions
Q. How can researchers optimize the use of this compound as an internal standard in GC-MS for environmental PAH analysis?
- Calibration : Use deuterated analogs (e.g., this compound, Benzo[b]fluoranthene-d12) to correct for matrix effects and ionization efficiency .
- Column Compatibility : Select non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) to resolve co-eluting PAHs in complex environmental samples .
- Detection Limits : Optimize MRM transitions (e.g., m/z 270 → 252 for this compound) to enhance sensitivity and reduce background noise .
Q. What strategies address discrepancies in reported physical properties (e.g., melting points) of this compound?
Discrepancies (e.g., 68°C vs. 66.1°C melting points) may arise from impurities or polymorphic forms. Mitigation strategies include:
- Purity Assessment : Use HPLC-UV or GC-FID to quantify impurities and verify isotopic labeling .
- Crystallization Conditions : Standardize solvent systems (e.g., ethanol vs. cyclohexane) to control polymorphism .
- Interlaboratory Validation : Cross-reference data with NIST or Chemeo databases to confirm critical parameters .
Q. How does this compound facilitate mechanistic studies of PAH oxidation-reduction cycles?
- Redox Tracking : Deuterium labeling minimizes metabolic interference in in vitro studies, enabling precise monitoring of diol and semiquinone radical formation .
- Hydrogen Peroxide Quantification : Use fluorometric assays to correlate autooxidation rates with H₂O₂ production, leveraging deuterated analogs to distinguish endogenous vs. exogenous pathways .
Methodological Considerations
Q. What analytical techniques are most effective for quantifying this compound in environmental matrices?
- GC-MS/MS : Provides high specificity via isotopic dilution, with detection limits <0.1 ng/L in water samples .
- HPLC-Fluorescence : Excitation/emission at 290/430 nm minimizes matrix interference in soil extracts .
- Quality Control : Include procedural blanks and spike-recovery tests (85–115% recovery acceptable) to validate accuracy .
Q. How can researchers reconcile conflicting data on this compound’s environmental stability?
- Degradation Studies : Conduct controlled photolysis (UV light) and biodegradation assays to assess half-life variability across soil types .
- Isotopic Tracers : Compare degradation rates of deuterated vs. non-deuterated analogs to isolate isotope effects .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in PAH toxicity studies using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
